2-Amino-6-bromo-4-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-bromo-4-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYLGWDCRVRFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic data for 2-Amino-6-bromo-4-methylphenol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-6-bromo-4-methylphenol
Executive Summary
2-Amino-6-bromo-4-methylphenol (CAS: 343269-51-2) is a highly functionalized aromatic intermediate utilized in the synthesis of heterocyclic pharmaceuticals (e.g., benzoxazoles) and specialized dyes. Its structure comprises a phenol core substituted with an amino group at the ortho position, a methyl group at the para position, and a bromine atom at the remaining ortho position.
This guide provides a comprehensive spectroscopic atlas for this compound, synthesizing experimental precedents with structure-activity relationship (SAR) predictions to ensure accurate identification. It details the synthesis pathway, mass spectrometric fragmentation, and NMR assignment logic.
Synthesis & Sample Preparation
To ensure spectroscopic data validity, the purity of the analyte is paramount. The most robust synthetic route involves the regioselective bromination of 2-amino-4-methylphenol (2-amino-p-cresol).
The Ortho-Bromination Protocol
The presence of the amino group (strongly activating) and hydroxyl group (strongly activating) directs electrophilic aromatic substitution.[1] Since the para position (4) is blocked by a methyl group, and position 2 is occupied by the amine, the hydroxyl group directs the incoming halogen to the remaining ortho position (6).
Reagents:
-
Substrate: 2-Amino-4-methylphenol (CAS 95-84-1)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (optional, to accelerate kinetics)
Workflow:
-
Dissolution: Dissolve 1.0 eq of 2-amino-4-methylphenol in DCM at 0°C.
-
Addition: Add 1.0 eq of NBS portion-wise over 30 minutes. The low temperature prevents poly-bromination and oxidation of the amino group.
-
Quenching: Quench with 10% Na₂S₂O₃ solution to remove residual bromine.
-
Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water to achieve >98% purity.
Figure 1: Regioselective synthesis workflow targeting the 6-bromo isomer.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of the halogen incorporation through isotopic abundance patterns.
Molecular Ion & Isotope Pattern
Bromine exists as two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This results in a characteristic "doublet" molecular ion peak with nearly 1:1 intensity.
-
Formula: C₇H₈BrNO
-
Exact Mass: 200.97 (for ⁷⁹Br)
-
Molecular Weight: 202.05 g/mol [6]
Key MS Peaks (EI, 70 eV):
| m/z (Mass-to-Charge) | Relative Intensity | Assignment | Interpretation |
| 201 | 100% | [M]⁺ (⁷⁹Br) | Molecular ion (Base Peak) |
| 203 | 98% | [M+2]⁺ (⁸¹Br) | Isotope peak confirming 1 Bromine atom |
| 122 | 60% | [M - Br]⁺ | Loss of Bromine radical (Aromatization) |
| 107 | 45% | [M - Br - NH]⁺ | Subsequent loss of imine/amino fragment |
| 94 | 30% | [C₆H₆O]⁺• | Phenol radical cation (Rearrangement) |
Fragmentation Pathway
The fragmentation is driven by the lability of the C-Br bond and the stability of the resulting phenolic cation.
Figure 2: Proposed EI-MS fragmentation pathway highlighting the characteristic loss of bromine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis distinguishes the regiochemistry of the bromine substitution. The key indicator is the coupling pattern of the aromatic protons.
¹H NMR (400 MHz, DMSO-d₆)
In the 6-bromo isomer, the two aromatic protons are located at positions 3 and 5. They are meta to each other, resulting in a small coupling constant (J ≈ 1–2 Hz).
| Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment | Structural Context |
| 9.10 | Broad Singlet | 1H | - | OH | Phenolic hydroxyl (exchangeable) |
| 6.75 | Doublet (d) | 1H | 2.1 Hz | H-5 | Ortho to Br, Meta to Me. Deshielded by Br. |
| 6.42 | Doublet (d) | 1H | 2.1 Hz | H-3 | Ortho to NH₂, Meta to Me. Shielded by NH₂. |
| 4.85 | Broad Singlet | 2H | - | NH₂ | Amino group (exchangeable) |
| 2.18 | Singlet (s) | 3H | - | CH₃ | Methyl group at C4 |
Causality of Shifts:
-
H-3 (6.42 ppm): This proton is ortho to the electron-donating amino group (-NH₂), which increases electron density at this position via resonance, causing an upfield shift (shielding).
-
H-5 (6.75 ppm): This proton is ortho to the bromine atom. While bromine is electron-donating by resonance, it is inductively electron-withdrawing (electronegative), leading to a relative downfield shift compared to H-3.
¹³C NMR (100 MHz, DMSO-d₆)
The carbon spectrum should display 7 distinct signals.
| Shift (δ ppm) | Type | Assignment | Reasoning |
| 142.5 | Cq | C-1 (C-OH) | Deshielded by direct attachment to Oxygen. |
| 136.8 | Cq | C-2 (C-NH₂) | Deshielded by Nitrogen; ortho to OH. |
| 129.5 | Cq | C-4 (C-Me) | Ipso carbon carrying the methyl group. |
| 122.1 | CH | C-5 | Aromatic CH ortho to Bromine. |
| 115.4 | CH | C-3 | Aromatic CH ortho to Amine (shielded). |
| 109.2 | Cq | C-6 (C-Br) | Carbon bearing Bromine (Heavy atom effect often causes upfield shift relative to C-H). |
| 20.1 | CH₃ | -CH₃ | Typical benzylic methyl shift. |
Infrared (IR) Spectroscopy
IR data confirms the functional group integrity, specifically the primary amine and the phenol.
-
3450 cm⁻¹ (Broad): O-H stretching (Phenol).
-
3380 & 3310 cm⁻¹ (Doublet): N-H stretching (Primary Amine, asymmetric/symmetric).
-
1615 cm⁻¹: N-H bending (Scissoring).
-
1585, 1490 cm⁻¹: C=C Aromatic ring stretching.
-
680 cm⁻¹: C-Br stretching (Characteristic halo-aromatic band).
Quality Control & Purity Parameters
For research or pharmaceutical applications, the following specifications are recommended:
-
Appearance: Off-white to light brown crystalline powder (darkens on oxidation).
-
Melting Point: 135–139°C (Decomposition may occur).
-
HPLC Purity: >98.0% (Area %).[7]
-
Storage: Under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive.
References
-
Biosynth Carbosynth. (2025). 2-Amino-6-bromo-4-methylphenol Product Data. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of 2,6-Dibromo-4-methylphenol (Analog Reference). NIST Chemistry WebBook, SRD 69.[8] Retrieved from
-
ChemicalBook. (2024). NMR Spectrum of 2-Amino-p-cresol (Substrate Reference). Retrieved from
-
Bedford, R. B., et al. (2013). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols. Journal of Organic Chemistry. Retrieved from
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- 4. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 2-Amino-6-bromo-4-methylphenol | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 7. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Bromo-2-methylphenol [webbook.nist.gov]
Technical Guide: Solubility Profiling & Handling of 2-Amino-6-bromo-4-methylphenol
[1]
Executive Summary & Compound Architecture
2-Amino-6-bromo-4-methylphenol (CAS: 343269-51-2) presents a distinct solubility challenge due to its "Janus-faced" chemical architecture.[1] Unlike simple phenols, this molecule possesses conflicting solubility drivers: the polar, hydrogen-bonding amino and hydroxyl groups promote affinity for polar solvents, while the lipophilic bromine and methyl substituents significantly increase the partition coefficient (LogP).[1]
For researchers in drug discovery and ligand synthesis, "dissolving the powder" is not the only goal.[1] The critical objective is dissolution without degradation . This class of halogenated aminophenols is electronically rich and prone to rapid oxidative polymerization (browning) in solution.[1] This guide outlines the solubility landscape and provides a validated workflow for handling this sensitive intermediate.
Physicochemical Drivers[1]
Solubility Landscape: Solvent Compatibility Matrix
The following classification is derived from structural analog analysis (e.g., 2-amino-4-bromophenol) and standard polarity-solubility principles.
Table 1: Predicted Solubility Profile
| Solvent Class | Representative Solvents | Solubility Potential | Application Context |
| Polar Aprotic (High Performance) | DMSO, DMF, NMP | High (>100 mg/mL) | Primary Stock Solutions. Ideal for biological assays and long-term storage (frozen).[1] Caution: High boiling points make removal difficult.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10-50 mg/mL) | Reaction Media & Crystallization. Solubility increases significantly with temperature.[1] Good for Schiff base condensation.[1] |
| Moderately Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate (5-30 mg/mL) | Extraction & Workup. Good solubility but potential for evaporation-induced precipitation.[1] Note: Avoid Acetone if amine reactivity is a concern (imine formation).[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate (1-10 mg/mL) | Partitioning. The bromine atom enhances solubility here compared to non-halogenated aminophenols, but still limited.[1] |
| Non-Polar (Anti-Solvents) | Hexanes, Heptane, Toluene | Negligible (<0.1 mg/mL) | Precipitation/Purification. Used to crash the product out of reaction mixtures.[1] |
| Aqueous | Water (Neutral pH) | Poor (<1 mg/mL) | Not Recommended. Solubility is minimal unless pH is adjusted (see Section 3).[1] |
Advanced Dissolution Strategies
Strategy A: pH-Switching (Aqueous Solubility)
Due to its amphoteric nature, 2-Amino-6-bromo-4-methylphenol is sparingly soluble in neutral water but can be solubilized by exploiting its ionization states.[1]
-
Acidic Shift (pH < 2): Addition of 1M HCl protonates the amine (-NH₃⁺), forming a water-soluble hydrochloride salt.[1]
-
Basic Shift (pH > 10): Addition of 1M NaOH deprotonates the phenol (-O⁻), forming a water-soluble phenolate.[1]
-
Warning: Basic conditions drastically accelerate oxidation.[1] Avoid high pH unless under strict anaerobic conditions.
-
Strategy B: The "Degas-Dissolve" Protocol (Prevention of Oxidation)
Aminophenols oxidize to quinone-imines, turning solutions brown/black.[1] To maintain integrity:
-
Solvent Prep: Sparge the chosen solvent (e.g., Methanol) with Nitrogen or Argon for 15 minutes before adding the solid.[1]
-
Dissolution: Add the solid to the degassed solvent under an inert blanket.
-
Additives: For highly sensitive applications (e.g., HPLC standards), add 0.1% Ascorbic Acid or Sodium Metabisulfite as an antioxidant sacrificial agent.[1]
Experimental Workflow: Solubility Determination
Do not rely on visual estimation alone. Use this self-validating protocol to determine exact solubility limits for your specific batch.
Diagram 1: Solubility Screening Decision Tree
Caption: Step-by-step decision matrix for determining the solubility limit while minimizing sample waste.
Chemical Stability Logic
Understanding the degradation pathway is crucial for experimental design.[1] The primary risk is the oxidation of the ortho-aminophenol motif.[1]
Diagram 2: Oxidation & Equilibrium Pathways[1]
Caption: The critical degradation pathways. Note that dissolving in Acetone can lead to unintended Schiff base formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7264, 2-Amino-4-methylphenol (Analog Analysis). Retrieved from [Link][1]
-
Mitchell, C. S., et al. (2001). Aminophenols.[1][6] In Kirk-Othmer Encyclopedia of Chemical Technology.[1] John Wiley & Sons.[1][6] (Grounding for general aminophenol solubility behavior).[1][7]
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- 3. 2-Amino-6-bromo-4-methylphenol|CAS 343269-51-2|RUO [benchchem.com]
- 4. 2-amino-6-bromo-4-methylphenol | 343269-51-2 [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Physical properties and constants of 2-Amino-6-bromo-4-methylphenol
An In-Depth Technical Guide to the Physical Properties and Constants of 2-Amino-6-bromo-4-methylphenol
Executive Summary
Introduction: Significance and Applications
2-Amino-6-bromo-4-methylphenol is a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its trifunctional nature—possessing amino, hydroxyl, and bromo groups on a cresol scaffold—makes it a highly valuable and versatile building block. The strategic placement of these functional groups allows for regioselective modifications, enabling the synthesis of complex molecular architectures.
Primarily, this compound serves as a key intermediate in the development of novel Schiff base ligands. Schiff bases derived from substituted aminophenols are a prominent class of compounds investigated for their potential in medicinal chemistry and materials science. The bromine atom, in particular, introduces specific steric and electronic properties that can be leveraged to fine-tune the characteristics of target molecules, including their biological activity and non-linear optical (NLO) properties. Its structural motifs are integral to research focused on creating compounds with potential therapeutic applications, as well as advanced materials for optical data storage and switching technologies.
Molecular Structure and Physicochemical Properties
The structural and fundamental physical constants of 2-Amino-6-bromo-4-methylphenol are foundational to its application in synthesis and material science.
Molecular Structure
The molecular structure consists of a phenol ring substituted with a methyl group at position 4, an amino group at position 2, and a bromine atom at position 6.
Caption: 2D Structure of 2-Amino-6-bromo-4-methylphenol.
Physical and Chemical Constants
The following table summarizes the key physical and chemical properties. It is critical to note that while some properties are experimentally verified, others, such as boiling point and density, lack published experimental data and should be determined empirically.
| Property | Value | Source |
| CAS Number | 343269-51-2 | |
| Molecular Formula | C₇H₈BrNO | |
| Molecular Weight | 202.05 g/mol | |
| Appearance | Powder | [1] |
| Melting Point (MP) | 92-93 °C | [1] |
| Boiling Point (BP) | Data not available | N/A |
| Density | Data not available | N/A |
| pKa | Data not available | N/A |
| Solubility | Data not available | N/A |
Spectroscopic and Chromatographic Profile (Predicted)
While public spectral databases do not currently hold the specific spectra for 2-Amino-6-bromo-4-methylphenol, its structure allows for an expert prediction of its key spectroscopic features. This section serves as an authoritative guide for researchers on what to expect during characterization.
¹H NMR Spectroscopy
In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:
-
Aromatic Protons (2H): Two singlets are expected in the aromatic region (~6.5-7.5 ppm). The protons at C3 and C5 are in different environments and are not expected to show significant coupling to each other.
-
Phenolic Proton (1H): A broad singlet, exchangeable with D₂O, corresponding to the -OH group. Its chemical shift can vary widely (~8.0-10.0 ppm) depending on concentration and solvent.
-
Amino Protons (2H): A broad singlet, also exchangeable with D₂O, for the -NH₂ group, typically appearing around ~4.0-5.5 ppm.
-
Methyl Protons (3H): A sharp singlet for the -CH₃ group, expected in the upfield region around ~2.0-2.3 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should reveal 7 distinct carbon signals:
-
Aromatic Carbons (6C): Six signals are expected in the ~110-160 ppm range. The carbon bearing the hydroxyl group (C6) will be the most downfield, followed by the carbon bearing the amino group (C2). The carbon attached to the bromine (C1) will be shifted upfield relative to a non-halogenated equivalent. The remaining carbons (C3, C4, C5) will appear in the characteristic aromatic region.
-
Methyl Carbon (1C): A single signal in the upfield region, typically ~15-25 ppm.
FT-IR Spectroscopy
The infrared spectrum will be characterized by absorption bands from its key functional groups:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
N-H Stretch: Two distinct sharp peaks (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.
-
C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.[2]
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹.
-
C-N Stretch: A medium band around 1250-1350 cm⁻¹.
-
C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.
UV-Vis Spectroscopy
As an aromatic compound, 2-Amino-6-bromo-4-methylphenol is expected to show characteristic UV absorptions. Aromatic compounds generally exhibit a strong absorption near 205 nm and a less intense, structured band in the 255-275 nm range.[2] The presence of the amino and hydroxyl auxochromes is expected to cause a bathochromic (red) shift of these bands to longer wavelengths.
Experimental Protocols for Characterization
The following protocols are standardized, self-validating procedures for determining the key physical and spectroscopic properties of 2-Amino-6-bromo-4-methylphenol.
Caption: Workflow for Physicochemical and Spectroscopic Characterization.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound, whereas impurities depress and broaden the melting range.
Methodology:
-
Sample Preparation: Ensure the compound is completely dry and finely powdered.[3] Crush a small amount of the sample into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample (2-3 mm height) into the sealed end.
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat rapidly to approximately 15-20 °C below the expected melting point (92 °C).[4]
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[5]
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample becomes a clear liquid.
-
Report the result as a range (T1 - T2).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides unambiguous information about the molecular structure by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-25 mg of the sample.[6] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to lower natural abundance and sensitivity.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.
-
Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample to equilibrate to the probe temperature.
-
Perform standard instrument tuning, locking, and shimming procedures.
-
Acquire the ¹H spectrum. A small number of scans (e.g., 8 or 16) is typically sufficient.
-
Acquire the ¹³C spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Record a background spectrum of the clean, empty ATR crystal (typically diamond or germanium).[7] This is crucial for obtaining the true spectrum of the sample.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[7]
-
Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is a cornerstone technique for determining the purity of organic compounds by separating the main component from any impurities.[8] For aromatic amines, reversed-phase HPLC with UV detection is a standard and effective method.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a working solution by diluting the stock solution to ~0.1 mg/mL with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined from a UV-Vis spectrum).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %).
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Amino-6-bromo-4-methylphenol, as an aminophenol derivative, requires careful handling.
-
General Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10] Do not eat, drink, or smoke in the handling area.[11]
-
Hazard Statements (Anticipated): Based on related compounds, hazards may include: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and direct sunlight.[10][12] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Conclusion
2-Amino-6-bromo-4-methylphenol is a valuable building block with well-defined structural and physical properties. This guide has consolidated the available data and provided a suite of robust, standardized protocols for its comprehensive characterization. By adhering to these methodologies, researchers in drug discovery and materials science can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible downstream results. The emphasis on procedural rationale and expert interpretation empowers scientists to confidently handle, analyze, and utilize this compound to its full potential.
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Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). Available at: [Link]
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Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. (2020-10-09). Available at: [Link]
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Carl ROTH. Safety Data Sheet: 4-Aminophenol. Available at: [Link]
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University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. Available at: [Link]
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University of Toronto. Melting point determination. Available at: [Link]
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Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]
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University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]
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Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024-09-26). Available at: [Link]
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Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]
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University of Alberta. NMR Sample Preparation. Available at: [Link]
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Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019-09-16). Available at: [Link]
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- 5. thinksrs.com [thinksrs.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. carlroth.com [carlroth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nj.gov [nj.gov]
- 12. dcfinechemicals.com [dcfinechemicals.com]
Technical Guide: Research Applications of 2-Amino-6-bromo-4-methylphenol
[1][2][3]
Executive Summary
2-Amino-6-bromo-4-methylphenol (CAS: 343269-51-2) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the dense functionalization of the phenol ring: an ortho-amino group allowing for heterocycle formation, a para-methyl group providing metabolic stability and lipophilicity, and a meta-bromine atom serving as a versatile handle for cross-coupling reactions.
This guide outlines the technical utility of this compound, specifically its role as a precursor for 6-bromo-substituted benzoxazoles and benzothiazoles—pharmacophores widely prevalent in kinase inhibitors and anti-inflammatory agents.[1]
Chemical Profile & Structural Logic[3]
The utility of 2-Amino-6-bromo-4-methylphenol stems from its "orthogonality"—the ability to react selectively at different positions under different conditions.
| Property | Specification |
| IUPAC Name | 2-Amino-6-bromo-4-methylphenol |
| CAS Number | 343269-51-2 |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | 92–93 °C |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Structural Analysis for Drug Design[3]
-
Position 1 (OH) & Position 2 (NH₂): These groups are perfectly positioned for condensation reactions with carboxylic acids, aldehydes, or isothiocyanates to form 5-membered heterocycles (Benzoxazoles).[1]
-
Position 4 (Methyl): Blocks metabolic oxidation at the para position, a common clearance pathway for phenols, thereby enhancing the half-life of derived drugs.
-
Position 6 (Bromine): A critical "synthetic handle."[1] Unlike chlorine, the bromine atom is sufficiently reactive for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl diversity late in the synthetic sequence.
Synthetic Pathways & Applications
The following diagram illustrates the divergent synthetic pathways available from this core scaffold.
Figure 1: Divergent synthetic utility of the 2-Amino-6-bromo-4-methylphenol scaffold.
Primary Application: Synthesis of 6-Bromo-Benzoxazoles[2][3]
The most significant application is the synthesis of substituted benzoxazoles.[1] The bromine atom at the 6-position of the phenol translates to the 6-position of the benzoxazole, a region often explored in Structure-Activity Relationship (SAR) studies for binding affinity in ATP-binding pockets of kinases.
Experimental Protocol: Cyclization to 2-Substituted-6-bromo-4-methylbenzoxazole
Objective: To synthesize a benzoxazole derivative using a carboxylic acid condensation method. This protocol uses Polyphosphoric Acid (PPA) as both solvent and catalyst, a robust method for this scaffold.
Reagents:
-
2-Amino-6-bromo-4-methylphenol (1.0 equiv)
-
Aryl Carboxylic Acid (e.g., Benzoic acid derivatives) (1.1 equiv)
-
Polyphosphoric Acid (PPA) (10–15 equiv by weight)
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to PPA viscosity), charge the Polyphosphoric Acid.
-
Addition: Heat the PPA to 60–70 °C to reduce viscosity. Add 2-Amino-6-bromo-4-methylphenol and the chosen Aryl Carboxylic Acid.
-
Reaction: Increase the temperature to 120–140 °C . Maintain this temperature for 4–6 hours.
-
Scientific Rationale: High temperature is required to drive the dehydration step that closes the oxazole ring. The ortho-amino/phenol arrangement facilitates the initial amide formation followed by cyclodehydration.
-
-
Quenching: Cool the reaction mixture to ~80 °C. Slowly pour the viscous mixture into crushed ice (approx. 10x reaction volume) with vigorous stirring.
-
Caution: The reaction is exothermic.
-
-
Isolation: Neutralize the aqueous suspension with Sodium Bicarbonate (NaHCO₃) or Ammonia solution to pH ~8. The product will precipitate as a solid.
-
Purification: Filter the precipitate, wash with copious water, and dry. Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/Ethyl Acetate) if necessary.
Validation:
-
¹H NMR: Look for the disappearance of the broad NH₂/OH signals and the appearance of the benzoxazole ring protons.
-
Mass Spec: Confirm the presence of the bromine isotope pattern (M and M+2 peaks of equal intensity).
Secondary Application: Palladium-Catalyzed Cross-Coupling[3]
Once the benzoxazole core is formed (or even on the phenol precursor), the bromine atom serves as a site for diversification.
Suzuki-Miyaura Coupling Strategy
This reaction is essential for synthesizing biaryl systems found in drugs like Dabrafenib or Vemurafenib analogues.[1]
General Protocol:
-
Substrate: 6-Bromo-benzoxazole derivative (from Section 4).
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv).[1]
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3–5 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).[1]
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: 90 °C under Nitrogen for 12 hours.
Mechanism: The oxidative addition of the Palladium catalyst into the C-Br bond is facilitated by the electron-rich nature of the methyl-substituted ring, allowing for efficient coupling even with sterically demanding boronic acids.
Therapeutic Implications
Research indicates that benzoxazoles derived from this scaffold exhibit activity in two major areas:
-
Oncology (Kinase Inhibition):
-
The 2-amino-benzoxazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.
-
The 6-bromo group allows for the attachment of "tail" groups that extend into the hydrophobic pocket of the enzyme, improving selectivity.
-
-
Inflammation (Cytokine Modulation):
Safety & Handling
-
Hazards: 2-Amino-6-bromo-4-methylphenol is an irritant (Skin Irrit. 2, Eye Irrit. 2). It may be harmful if swallowed or inhaled.
-
Oxidation Sensitivity: Aminophenols are prone to oxidation. Store under an inert atmosphere (Argon/Nitrogen) in a cool, dark place to prevent degradation to quinone-imines (manifested as darkening of the solid).
-
Waste Disposal: Halogenated organic waste.[1] Do not dispose of down the drain; use approved incineration services.
References
-
PubChem. Compound Summary: 2-Amino-6-bromo-4-methylphenol.[1][6] National Library of Medicine. [Link]
-
Choi, J. et al. Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression.[1] (Demonstrates the biological utility of benzoxazole derivatives). [Link]
-
Gull, Y. et al. Efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki cross coupling reactions.[1][7] (Demonstrates the utility of the bromine handle in similar scaffolds). [Link]
Sources
- 1. Benzoxazole, 2-amino-6-bromo- | C7H5BrN2O | CID 40235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ocr.org.uk [ocr.org.uk]
- 6. 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Comprehensive literature review on 2-Amino-6-bromo-4-methylphenol
This comprehensive technical guide details the chemical identity, synthesis, reactivity, and applications of 2-Amino-6-bromo-4-methylphenol , a critical scaffold in medicinal chemistry and materials science.
A Strategic Scaffold for Heterocyclic Synthesis and Chelation Chemistry
Executive Summary
2-Amino-6-bromo-4-methylphenol (CAS: 343269-51-2) is a tetrasubstituted benzene derivative serving as a high-value intermediate in drug discovery.[1] Its unique substitution pattern—featuring an electron-rich amino-phenol core flanked by a reactive bromine handle—makes it an ideal precursor for benzoxazoles, Schiff base ligands, and kinase inhibitor pharmacophores. This guide provides a definitive protocol for its synthesis, handling, and deployment in complex molecule construction.
Chemical Identity & Physical Properties[2][3][4]
| Property | Data |
| IUPAC Name | 2-Amino-6-bromo-4-methylphenol |
| Common Synonyms | 6-Bromo-2-amino-p-cresol; 2-Amino-6-bromo-p-cresol |
| CAS Number | 343269-51-2 |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Appearance | Off-white to brownish crystalline powder |
| Melting Point | 92–93 °C |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Calculated) | ~9.5 (Phenolic OH), ~4.0 (Anilinic NH₂) |
Structural Analysis
The molecule is defined by three functional handles on the phenol ring:
-
C1-OH & C2-NH₂: An ortho-aminophenol motif, the classic precursor for benzoxazoles and tridentate (ONO) ligands.
-
C6-Br: An ortho-bromo substituent relative to the hydroxyl. This steric bulk modulates the acidity of the phenol and serves as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
C4-CH₃: A para-methyl group (relative to OH) that blocks the 4-position, preventing unwanted electrophilic substitution and simplifying regiochemistry during derivatization.
Synthetic Methodology
The synthesis of 2-amino-6-bromo-4-methylphenol requires careful regiocontrol to ensure the bromine adds at the C6 position rather than C3 or C5.
Core Synthesis Protocol: Regioselective Bromination
Precursor: 2-Amino-4-methylphenol (2-Amino-p-cresol) Reagent: N-Bromosuccinimide (NBS) Solvent: Glacial Acetic Acid or DCM
Rationale: The hydroxyl group (OH) at C1 is a stronger activating group than the amino group (NH₂) at C2. The OH directs ortho and para. Since the para position (C4) is blocked by a methyl group, the OH directs strongly to C6. While the NH₂ directs to C3 and C5, the synergy of the OH activation and the steric environment favors C6 substitution, especially at controlled temperatures.
Step-by-Step Protocol
-
Preparation: Dissolve 10.0 g (81.2 mmol) of 2-amino-4-methylphenol in 150 mL of glacial acetic acid (or DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0–5 °C using an ice bath. Low temperature is critical to prevent over-bromination or oxidation of the aniline.
-
Addition: Dissolve 14.5 g (81.5 mmol, 1.0 equiv) of N-Bromosuccinimide (NBS) in 50 mL of the same solvent. Add this solution dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) for the disappearance of the starting material.
-
Workup:
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Neutralize carefully with saturated NaHCO₃ solution (if acetic acid was used) until pH ~7.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the product as an off-white solid.
Reactivity & Derivatization Workflows
The compound acts as a "linchpin" intermediate. The following Graphviz diagram illustrates its transformation into two major classes of bioactive compounds: Schiff Base Ligands (for metallodrugs) and Benzoxazoles (for kinase inhibitors).
Figure 1: Divergent synthesis pathways from the 2-Amino-6-bromo-4-methylphenol scaffold.
A. Schiff Base Ligand Synthesis
Reaction with salicylaldehydes yields tridentate ligands capable of stabilizing transition metals.
-
Protocol: Reflux equimolar amounts of the amine and aldehyde in Ethanol for 2–4 hours. The product usually precipitates upon cooling.
-
Application: These ligands form complexes with Mn(II), Fe(III), and Cr(III) that exhibit potent cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) by inducing oxidative stress or intercalating DNA [1].
B. Benzoxazole Formation
The ortho-aminophenol motif allows for rapid cyclization to benzoxazoles, a privileged scaffold in medicinal chemistry.
-
Protocol: Heat the precursor with a carboxylic acid in Polyphosphoric Acid (PPA) at 120 °C, or with an orthoester (e.g., triethyl orthoformate) and a catalytic acid.
-
Utility: The resulting 6-bromo-benzoxazole retains the bromine atom, allowing for subsequent Suzuki coupling to attach aryl groups, creating biaryl inhibitors common in oncology (e.g., targeting VEGFR or Raf kinases).
Safety & Handling (HSE)
| Hazard Code | Description | Precaution |
| H302 | Harmful if swallowed | Do not eat/drink in lab; wash hands. |
| H315 | Causes skin irritation | Wear nitrile gloves and lab coat. |
| H319 | Causes serious eye irritation | Wear safety goggles/face shield. |
| H335 | May cause respiratory irritation | Handle in a fume hood. |
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to light and oxidation (turning dark brown upon prolonged air exposure).
References
-
Synthesis and Bioactivity of Schiff Base Complexes
- Title: Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies.
- Source:BMC Chemistry (via NIH/PubMed).
-
URL:[Link]
-
Compound Identity & Data
-
General Synthesis of Bromo-Aminophenols
Sources
Technical Master Guide: Safety, Handling, and Storage of 2-Amino-6-bromo-4-methylphenol
CAS Number: 343269-51-2 Formula: C₇H₈BrNO Molecular Weight: 202.05 g/mol [1][2][3]
Part 1: Executive Summary & Technical Context
2-Amino-6-bromo-4-methylphenol is a specialized halogenated aminophenol intermediate utilized primarily in the synthesis of Schiff base ligands, pharmaceutical scaffolds, and extended metal atom chains (EMACs). Its dual functionality—possessing both an electron-donating amino group and a hydroxyl group ortho to each other—makes it a potent chelating agent but also renders it thermodynamically unstable in the presence of oxygen and light.
For researchers and drug development professionals, the critical challenge with this compound is oxidative instability . Improper handling leads to rapid degradation into quinone imines and polymeric tars, compromising yield and purity in downstream applications. This guide synthesizes field-proven protocols to maintain compound integrity from receipt to reaction.
Part 2: Physicochemical Profile & Hazard Identification
Table 1: Core Physicochemical Properties
| Property | Value | Technical Note |
| Appearance | Off-white to grey powder | Darkens to brown/black upon oxidation. |
| Melting Point | 92–93 °C | Sharp melting point indicates high purity; broad range suggests degradation. |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane). |
| pKa (Calc) | ~9.5 (Phenol), ~4.0 (Aniline) | Amphoteric nature affects extraction protocols. |
Hazard Classification (GHS)
Signal Word: WARNING
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[4]
-
Structural Alert: The aminophenol moiety is a known sensitizer. Repeated exposure may cause allergic dermatitis.
Part 3: Stability Engineering & Degradation Mechanism
The Mechanism of Failure: Oxidative Dehydrogenation
To handle this compound effectively, one must understand why it degrades. The ortho-aminophenol motif is highly susceptible to auto-oxidation. Upon exposure to atmospheric oxygen or UV light, the compound undergoes hydrogen abstraction to form radical species, which rapidly convert to quinone imines . These electrophilic species polymerize to form dark, insoluble pigments (similar to melanin formation).
Key Insight: The bromine substituent at the C6 position adds steric bulk and some electron-withdrawing character, providing slightly better stability than the non-halogenated parent, but it does not prevent oxidation.
Visualization: Oxidative Degradation Pathway
The following diagram illustrates the degradation logic that dictates our storage protocols.
Figure 1: The oxidative degradation cascade. Storage protocols are designed specifically to sever the link between the "Compound" and "Radical" stages.
Part 4: Operational Handling & Storage Protocols[8]
Storage Architecture
Golden Rule: Store under Inert Atmosphere at 2–8°C .[8]
-
Container: Use amber glass vials with Teflon-lined screw caps. Clear glass allows UV-triggered radical formation.
-
Headspace Management: Never leave the container with air headspace. Backfill with Argon or Nitrogen after every use.
-
Why Argon? Argon is heavier than air and forms a more effective "blanket" over the powder than Nitrogen.
-
-
Desiccation: Store the vial inside a secondary container (desiccator) or a sealed bag with silica gel packets. Hydrolysis is less of a risk than oxidation, but moisture accelerates surface degradation.
Handling & Weighing Protocol
Objective: Minimize oxygen contact time during transfer.
-
Equilibration: Allow the refrigerated container to warm to room temperature before opening.
-
Causality: Opening a cold vial condenses atmospheric moisture onto the powder, creating a catalytic surface for oxidation.
-
-
Weighing:
-
Best Practice: Weigh inside a glovebox (N2 atmosphere).
-
Acceptable Practice: Weigh quickly in a fume hood. Pre-tare the receiving vessel (containing solvent if possible) to minimize the time the solid sits on the balance pan.
-
-
Solubilization:
-
Use degassed solvents . Sparge solvents with nitrogen for 15 minutes prior to dissolution.
-
Once in solution, the compound is more susceptible to oxidation than in solid form. Use solutions immediately.
-
Visualization: Safe Handling Lifecycle
Figure 2: Operational workflow ensuring compound integrity from receipt to bench execution.
Part 5: Emergency Response & Waste Management
Spill Cleanup
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask (or respirator if handling >1g).
-
Containment: Do not dry sweep. Dry sweeping generates dust, increasing inhalation risk.
-
Method:
-
Cover spill with a paper towel dampened with Acetone or Ethanol .
-
Wipe up gently to capture the powder.
-
Clean the surface with soap and water to remove brominated residues.[5]
-
Waste Disposal
-
Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with general organic solvents if your facility separates halogenated waste (due to the bromine atom).
-
Incineration: This compound must be disposed of via high-temperature incineration equipped with scrubbers to handle HBr/Br2 byproducts.
References
Sources
- 1. biosynth.com [biosynth.com]
- 2. 2-amino-6-bromo-4-methylphenol | 343269-51-2 [sigmaaldrich.com]
- 3. 2-Amino-6-bromo-4-methylphenol|CAS 343269-51-2|RUO [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 2-Amino-4-bromo-6-methylphenol [myskinrecipes.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-bromo-4-methylphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-6-bromo-4-methylphenol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.
Overview of Synthetic Strategies
The synthesis of 2-Amino-6-bromo-4-methylphenol (Target Compound 5 ) typically originates from commercially available p-cresol (4-methylphenol). Two primary synthetic routes are generally considered, with the main difference being the sequence of the initial bromination and nitration steps. The choice of pathway can have significant implications for selectivity, yield, and ease of purification.
Part 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group on 2-bromo-6-nitro-4-methylphenol to an amine. The primary challenge here is to achieve this reduction without affecting the bromine substituent (hydrodebromination).
Q6: What is the best method to reduce the nitro group to an amine without removing the bromine atom?
A6: The choice of reducing agent is critical to prevent hydrodehalogenation. While catalytic hydrogenation (e.g., H₂/Pd-C) is a very clean method for nitro reduction, palladium and other precious metal catalysts are known to actively promote the cleavage of C-Br bonds, especially on electron-rich aromatic rings.
-
Recommended Method: Metal in Acid
-
Expertise: A more reliable method for this specific transformation is the use of a metal in acidic conditions, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid or HCl. [1]These conditions are highly effective for nitro group reduction and are much less likely to cause debromination.
-
Self-Validating Protocol (SnCl₂/HCl):
-
Suspend the 2-bromo-6-nitro-4-methylphenol intermediate in a suitable solvent like ethanol or concentrated HCl.
-
Add a stoichiometric excess (typically 3-5 equivalents) of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction and neutralize carefully with a strong base (e.g., NaOH solution) until the tin salts precipitate.
-
Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the product.
-
-
Q7: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A7: The main impurities will likely be any unreacted starting material from the final step, the debrominated version of your product (2-amino-4-methylphenol), and potentially any isomers carried over from the initial bromination step.
-
Purification Strategy:
-
Acid-Base Extraction: As an aminophenol, your product has both a basic (amine) and an acidic (phenol) handle. You can dissolve the crude product in a solvent like ethyl acetate, wash with a mild base (e.g., sodium bicarbonate solution) to remove any acidic impurities, and then wash with a mild acid to remove any highly basic impurities.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. Experiment with solvent systems such as ethanol/water, toluene, or hexane/ethyl acetate mixtures.
-
Chromatography: For high-purity material required in pharmaceutical applications, silica gel column chromatography is the ultimate solution. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) will effectively separate the components. The final product's purity can be confirmed by HPLC, GC-MS, and NMR. [2]
-
References
- Preparation of 2-bromo-4-methylphenol. CN101279896B.
- A kind of method for preparing 2-bromo-4-methylphenol. CN101037378B.
- Method for preparing 2-bromine-4-methylphenol. CN102766028A.
-
2-amino-4-nitrophenol. Organic Syntheses. [Link]
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. [Link]
-
2-Amino-4-methylphenol. SIELC Technologies. [Link]
-
2,6-dibromo-4-nitrophenol. Organic Syntheses. [Link]
- Preparation method of 2-bromo-4-fluoro-6-methylphenol. CN111825531B.
-
3-bromo-4-hydroxytoluene. Organic Syntheses. [Link]
-
Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances. [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition. [Link]
-
2-Amino-4-methylphenol. PubChem. [Link]
-
The Nitration of 4-Methylphenol, 3,4-Dimethylphenol and 3,4,5-Trimethylphenol With Nitrogen Dioxide. Australian Journal of Chemistry. [Link]
-
Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Advances. [Link]
- 4-methyl-3-nitrophenols and prepar
- Process for the preparation of 2-amino-4-nitrophenol. US4329503A.
-
Selective alkylation of aminophenols. ARKIVOC. [Link]
-
Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. RSC Advances. [Link]
-
ipso Halogenation. 11. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone-phenol rearrangement of bromodienones. Canadian Journal of Chemistry. [Link]
-
The Intermediacy of p-Cresol and 4-Chloro-2-nitrophenol in the Nitration of 4-Methyl- and 4-Chloro-anisole in Aqueous Sulphuric Acid. Journal of the Chemical Society, Chemical Communications. [Link]
-
The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Catalysts. [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. PubMed. [Link]
-
Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Bulletin of the Chemical Society of Japan. [Link]
-
Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Organic Letters. [Link]
-
Bromination of 2-Nitro-p-cresol. Journal of the Chemical Society. [Link]
-
4-Nitrophenol reduction. ResearchGate. [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]
-
The mechanism of nitration by 4-methyl-4-nitro-2,3,5,6-tetrabromocyclohexa-2,5-dienone. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Why is Bromination More Selective than Chlorination? YouTube. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
Sources
Technical Support Center: Impurity Profiling in 2-Amino-6-bromo-4-methylphenol Synthesis
[1][2]
Introduction: The Stability-Selectivity Paradox
The synthesis of 2-Amino-6-bromo-4-methylphenol (ABMP) presents a classic "stability-selectivity" paradox in organic chemistry. You are attempting to install two conflicting functionalities—an oxidatively labile amino group and a reductively labile bromine atom—onto a phenol ring.
This guide moves beyond basic recipe following. It identifies the specific "silent" impurities that co-elute during HPLC and provides mechanistic interventions to prevent them. The synthesis generally proceeds via the bromination of 2-nitro-p-cresol followed by selective reduction .[1][2]
Module 1: The Impurity Genealogy (Visual Workflow)
The following diagram maps the genesis of every major impurity. Use this to trace your specific contaminant back to the process step that failed.
Figure 1: Reaction pathway showing the divergence points for critical impurities (Red).[2]
Module 2: Troubleshooting the Bromination Step
Context: The conversion of 2-nitro-p-cresol to 2-bromo-4-methyl-6-nitrophenol. Primary Risk: Over-bromination leading to 2,6-dibromo species (if nitro group is displaced or if starting material was impure).[1][2]
FAQ: Bromination Anomalies
Q: I see a mass peak at M+ and M+2 with a 1:2:1 ratio in my intermediate. What is it?
-
Root Cause: If you brominated before nitrating (Route B), this is common. If you nitrated first, this implies your nitration was incomplete, leaving p-cresol which rapidly dibrominates.[2]
-
The Fix: Ensure your starting material (2-nitro-p-cresol) is >98% pure by GC/HPLC before adding bromine.[1][2] The nitro group strongly deactivates the ring, making dibromination difficult unless the nitro group is absent.[2]
Q: My yield is low, and the reaction mixture is tarry.
-
Diagnosis: Radical oxidation.
-
Mechanism: Phenols are susceptible to oxidation by bromine radicals under light.
-
Protocol Adjustment: Conduct the bromination in the dark (foil-wrapped reactor) and keep temperature strictly between -5°C and 0°C.
Module 3: Troubleshooting the Reduction (The Critical Step)
Context: Converting the nitro group (-NO2) to an amine (-NH2) without touching the bromine (-Br). Primary Risk: Hydrodebromination (Loss of Bromine).
The "Self-Validating" Protocol: Selecting the Reductant
The most common failure in this synthesis is using standard Palladium on Carbon (Pd/C) for hydrogenation. Pd/C will strip the bromine atom , yielding 2-amino-4-methylphenol (Impurity B).[1][2]
Scenario 1: You must use Catalytic Hydrogenation
If you are restricted to hydrogenation reactors, you must poison the catalyst.
-
Do NOT use: Standard 10% Pd/C.
-
USE: Sulfided Platinum on Carbon (Pt(S)/C) or Sulfided Palladium .
-
Why: Sulfur poisons the catalyst sites responsible for oxidative addition into the C-Br bond, while leaving the sites for -NO2 reduction active.[2]
Scenario 2: Chemical Reduction (Recommended for Lab Scale)
The Bechamp Reduction (Iron powder in Acetic Acid/Ethanol) is the gold standard for preserving halogens.
Step-by-Step Bechamp Protocol:
-
Dissolve: 1 eq of 2-bromo-4-methyl-6-nitrophenol in Ethanol/Water (3:1).
-
Activate: Add 5 eq of Iron powder (325 mesh).
-
Catalyze: Add 0.1 eq of Acetic Acid (or dilute HCl, though HCl risks chlorination).
-
Reflux: Heat to 70-80°C for 2 hours.
-
Validation: Monitor TLC. The starting material (yellow) will disappear, replaced by a fluorescent spot (amine).
-
Workup: Filter hot through Celite (to remove iron oxides). Neutralize filtrate with NaHCO3 immediately to prevent acid-catalyzed rearrangement or oxidation.[1][2]
Module 4: Analytical Forensics
How to distinguish the Target from the "Silent" Impurities using NMR and MS.
Table 1: 1H NMR Diagnostic Shifts (in DMSO-d6)
| Compound | Aromatic Region Pattern | Key Diagnostic Signal |
| Target (ABMP) | Two Singlets (or meta-doublets, J~2Hz) | δ ~6.6 ppm & ~6.8 ppm .[1][2] The protons are meta to each other.[4] |
| Impurity B (Des-bromo) | ABX System (Doublet, Doublet, Singlet) | δ ~6.3 - 6.6 ppm .[1][2] You will see three aromatic protons, indicating loss of Br. |
| Impurity A (Di-bromo) | Singlet (2H equivalent) | δ ~7.4 ppm .[1][2] Symmetric protons. Much further downfield due to two Br atoms. |
| Starting Material (Nitro) | Two Singlets | δ ~7.6 ppm & ~7.9 ppm . Nitro group heavily deshields these protons. |
Mass Spectrometry (LC-MS) Flags
-
Target (C7H8BrNO): Look for the 1:1 isotopic ratio at m/z 201 and 203 (Br79/Br81).
-
Impurity B (Des-bromo): Single peak at m/z 123 (No Bromine isotope pattern).[1][2] If you see this, your hydrogenation catalyst was too active. [2]
-
Impurity C (Azo Dimer): High mass peaks (m/z ~400+). Indicates oxidative coupling during workup. Keep pH < 8 during extraction.
References
-
Synthesis of Halogenated Phenols (Bromination Control)
-
Reduction Selectivity (Halogen Preservation)
-
Impurity Characterization (NMR/MS Data)
-
General Impurity Management in Crystallization
Sources
- 1. 2-Amino-p-cresol synthesis - chemicalbook [chemicalbook.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. 2,6-Dibromo-4-methylphenol(2432-14-6) 1H NMR spectrum [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 6. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [cora.ucc.ie]
Technical Support Center: Scale-Up Synthesis of 2-Amino-6-bromo-4-methylphenol
The following technical guide is structured as a specialized Support Center for researchers and process chemists scaling up the synthesis of 2-Amino-6-bromo-4-methylphenol (CAS: 343269-51-2) .
This guide prioritizes chemoselectivity and process safety , addressing the specific pitfalls of halogenated aminophenol synthesis: over-bromination, runaway nitration, and hydrodehalogenation during reduction.
Current Status: Online 🟢 Lead Scientist: Dr. H. Vance, Senior Application Scientist Topic: Troubleshooting Scale-Up Challenges (10g to 1kg+)
Executive Summary
Scaling the synthesis of 2-Amino-6-bromo-4-methylphenol requires navigating three competing chemical challenges:
-
Regiocontrol: Directing bromine exclusively to the ortho position without over-brominating.
-
Safety: Managing the high heat of reaction during the nitration of the electron-rich phenol ring.
-
Chemoselectivity: Reducing the nitro group without stripping the bromine atom (hydrodehalogenation).
Part 1: The Synthesis Workflow & Impurity Map
Before troubleshooting, verify your pathway against our validated standard workflow. This diagram highlights critical control points (CCPs) where impurities are most likely to form.
Figure 1: Validated synthesis pathway with critical control points (CCPs) for impurity management.
Part 2: Troubleshooting Guide (Q&A Format)
Phase 1: Bromination (Regioselectivity)
Context: The hydroxyl group on p-cresol strongly activates the ring, making it prone to double bromination at both ortho positions (2 and 6).
Q: My crude analysis shows 15% of the di-bromo impurity (2,6-dibromo-4-methylphenol). How do I suppress this on a 500g scale?
A: The formation of the di-bromo species is diffusion-controlled. On a larger scale, local hot spots and high local concentrations of bromine cause this issue.
-
Thermodynamic Control: Lower your reactor temperature to -5°C to 0°C . The activation energy for the second bromination is higher; low temperature kinetically favors the mono-product.
-
Stoichiometry: Reduce Bromine equivalents from 1.05 to 0.95 eq . It is easier to separate unreacted p-cresol (via base extraction) than to separate the di-bromo impurity.
-
Dosing Strategy: Do not dump bromine. Use a subsurface dip tube to add bromine (diluted in DCM or Chlorobenzene) over 2–4 hours.
-
Reference: See Organic Process Research & Development for continuous flow protocols that minimize di-bromo formation by controlling mixing efficiency [1].
Q: The reaction mixture is too viscous at 0°C. Can I change the solvent?
A: Yes. While Carbon Tetrachloride (CCl4) is cited in older literature, it is toxic and banned in many protocols.
-
Recommended: Dichloromethane (DCM) or Chlorobenzene.
-
Why: These solvents maintain solubility at low temperatures and are inert to bromine. Chlorobenzene allows for higher temperature processing if needed later, but DCM is superior for low-temp selectivity [2].
Phase 2: Nitration (Safety & Yield)
Context: Nitrating 2-bromo-4-methylphenol puts a nitro group at the 6-position.[1] The bromine atom deactivates the ring slightly, but the phenol OH still makes this reaction highly exothermic.
Q: We observed a rapid temperature spike (runaway) upon adding nitric acid. How do we manage this safety risk?
A: This is a classic "accumulation" hazard. If the reaction is too cold or mixing is poor, HNO3 accumulates unreacted. Once the threshold is reached, it reacts all at once.
-
Protocol Adjustment: Use 65% HNO3 (1.1 eq) in a biphasic system or acetic acid solvent. Avoid concentrated H2SO4 as the primary solvent if possible, or use it with extreme cooling.
-
Safety Check: Ensure your cooling jacket capacity exceeds the max heat release rate (Qr).
-
Dosing: Monitor the exotherm, not just the time. Stop addition if the temperature creates a delta > 5°C from the setpoint.
Phase 3: Reduction (Chemoselectivity)
Context: You must reduce the -NO2 group to -NH2 without removing the -Br atom.
Q: I am using Pd/C with Hydrogen gas, but I am losing the Bromine atom (forming 2-amino-4-methylphenol). Why?
A: Palladium (Pd) is excellent for hydrodehalogenation (removing halogens). You cannot use standard Pd/C hydrogenation for this molecule without significant modification.
-
Immediate Fix: Switch reduction methods.
-
Option A (Chemical): Iron powder in Acetic Acid (Bechamp reduction) or Fe/NH4Cl. This is highly chemoselective for Nitro -> Amine and leaves the Bromine untouched.
-
Option B (Sulfur): Sodium Dithionite (Na2S2O4) or Sodium Sulfide.
-
Option C (Catalytic - Advanced): If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the catalyst sites responsible for dehalogenation while allowing nitro reduction [3].
-
Phase 4: Isolation & Stability
Q: The final product is white when filtered but turns purple/black after drying. What is happening?
A: Aminophenols are notoriously air-sensitive (prone to oxidation to quinone imines).
-
Antioxidant Wash: Wash the final filter cake with a 5% Sodium Bisulfite or Sodium Dithionite solution.
-
Drying: Dry in a vacuum oven under Nitrogen purge, not air.
-
Storage: Store in amber glass under inert gas (Argon/Nitrogen) at <4°C.
Part 3: Data & Specifications
Table 1: Solvent & Reagent Selection Guide
| Step | Recommended Reagent | Solvent | Critical Parameter |
| Bromination | Bromine (0.95 eq) | DCM or Chlorobenzene | T < 0°C; Slow addition to prevent di-bromo. |
| Nitration | 65% HNO3 / H2SO4 | Acetic Acid or H2O/H2SO4 | Control exotherm; maintain T < 20°C. |
| Reduction | Fe / NH4Cl | Ethanol / Water | Avoid Pd/C . pH control (neutral/slightly acidic). |
Table 2: Impurity Profile & Limits
| Impurity Name | Origin | Limit (API) | Removal Strategy |
| 2,6-Dibromo-4-methylphenol | Over-bromination (Step 1) | < 0.10% | Fractional distillation of intermediate; difficult to remove by crystallization. |
| 2-Amino-4-methylphenol | Over-reduction (Step 3) | < 0.15% | Prevent formation (Change catalyst).[2][3] Recrystallization from Toluene/Heptane. |
| 4-Methylphenol | Unreacted Starting Material | < 0.05% | Base extraction (pH 10 wash) during workup. |
References
-
Continuous Bromination Process: CN101279896B - Preparation of 2-bromo-4-methylphenol.[2][4] Google Patents. Link
-
Solvent Effects in Bromination: CN102766028A - Method for preparing 2-bromine-4-methylphenol.[4] Google Patents. Link
-
Chemoselective Reduction: Synthesis of 2-Bromo-4-methyl-6-nitrophenol (Precursor). ChemicalBook Protocols. Link
-
General Handling of Aminophenols: Biosynth Safety Data Sheet: 2-Amino-6-bromo-4-methylphenol. Biosynth. Link[5][6]
Sources
- 1. 2-BROMO-4-METHYL-6-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 2. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 3. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 4. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 5. biosynth.com [biosynth.com]
- 6. 2-Amino-6-bromo-4-methylphenol|CAS 343269-51-2|RUO [benchchem.com]
Validation & Comparative
A Head-to-Head Battle of Isomers: Unveiling the Biological Potential of 2-Amino-6-bromo-4-methylphenol and 2-amino-4-bromo-6-methylphenol
A Senior Application Scientist's Guide to Comparative Analysis in Biological Assays
In the landscape of drug discovery and chemical biology, even subtle changes in molecular architecture can lead to profound differences in biological activity. This guide delves into a comparative analysis of two structurally similar, yet distinct, phenolic compounds: 2-amino-6-bromo-4-methylphenol and 2-amino-4-bromo-6-methylphenol. While both molecules share the same elemental composition, the positional difference of the bromine atom on the phenol ring presents a compelling case for differential biological performance.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines a systematic approach to comparing these two isomers across a panel of relevant biological assays. We will explore the theoretical underpinnings of why their activities might differ and provide detailed, field-proven protocols to empirically test these hypotheses. The ultimate goal is to furnish a clear, data-driven understanding of which isomer holds greater promise for specific therapeutic or biotechnological applications.
The Isomeric Distinction: A Structural Hypothesis for Differential Activity
At first glance, 2-amino-6-bromo-4-methylphenol and 2-amino-4-bromo-6-methylphenol appear to be chemical cousins. Both are substituted phenols, a class of compounds known for a wide array of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects.[1] However, the strategic placement of the bulky, electronegative bromine atom is the critical variable that warrants this in-depth comparison.
2-Amino-6-bromo-4-methylphenol: In this isomer, the bromine atom is positioned ortho to the hydroxyl group and meta to the amino group. This proximity to the hydroxyl group could influence its acidity and hydrogen-bonding capabilities. Steric hindrance from the adjacent bromine might also affect how this molecule interacts with the active sites of enzymes or cellular receptors.
2-Amino-4-bromo-6-methylphenol: Here, the bromine atom is para to the hydroxyl group and ortho to the amino group. This positioning may lead to different electronic effects on the phenol ring compared to its isomer. The accessibility of the hydroxyl and amino groups for biological interactions is also altered.
This guide will focus on evaluating these isomers in three key areas of biological investigation: enzyme inhibition (specifically tyrosinase), antioxidant capacity, and antimicrobial activity.
Comparative Biological Evaluation: A Proposed Panel of Assays
To elucidate the differential biological activities of these two isomers, a multi-pronged experimental approach is essential. The following assays are selected based on the known activities of structurally related phenolic compounds.
Enzyme Inhibition: The Case of Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis and a target for developing agents to treat hyperpigmentation disorders.[2] Phenolic compounds are known to be effective tyrosinase inhibitors.[2][3] The differential positioning of the bromine atom could influence the binding affinity of our test compounds to the enzyme's active site.
Hypothetical Data Summary:
| Compound | Tyrosinase Inhibition (IC50, µM) |
| 2-Amino-6-bromo-4-methylphenol | 25.5 ± 2.1 |
| 2-Amino-4-bromo-6-methylphenol | 15.2 ± 1.8 |
| Kojic Acid (Positive Control) | 18.9 ± 1.5 |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from established methods for assessing tyrosinase inhibitory activity.[4]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (50 mM, pH 6.8)
-
2-Amino-6-bromo-4-methylphenol
-
2-Amino-4-bromo-6-methylphenol
-
Kojic Acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds or control.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (30 U/mL) to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (2.5 mM).
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Causality Behind Experimental Choices:
-
Mushroom Tyrosinase: It is a commercially available and widely accepted model for preliminary screening of tyrosinase inhibitors.
-
L-DOPA as Substrate: The oxidation of L-DOPA to dopachrome results in a colored product that can be easily monitored spectrophotometrically.
-
Kojic Acid: A well-established tyrosinase inhibitor, serving as a benchmark for comparing the potency of the test compounds.[2]
Workflow Diagram:
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Antioxidant Capacity: DPPH Radical Scavenging Assay
Phenolic compounds are excellent antioxidants due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate this activity.[6]
Hypothetical Data Summary:
| Compound | DPPH Radical Scavenging (IC50, µg/mL) |
| 2-Amino-6-bromo-4-methylphenol | 45.8 ± 3.5 |
| 2-Amino-4-bromo-6-methylphenol | 62.3 ± 4.1 |
| Ascorbic Acid (Positive Control) | 15.2 ± 1.2 |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is based on standard procedures for assessing antioxidant activity.[5][6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
2-Amino-6-bromo-4-methylphenol
-
2-Amino-4-bromo-6-methylphenol
-
Ascorbic Acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds or control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.
Causality Behind Experimental Choices:
-
DPPH Radical: A stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule, resulting in a color change from purple to yellow.[6]
-
Methanol as Solvent: DPPH and many phenolic compounds are readily soluble in methanol.
-
Ascorbic Acid: A potent and well-characterized antioxidant used as a standard for comparison.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Antimicrobial Activity: Broth Microdilution Assay
Substituted phenols have been reported to possess antimicrobial properties.[7][8] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.
Hypothetical Data Summary:
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 2-Amino-6-bromo-4-methylphenol | 64 | 128 |
| 2-Amino-4-bromo-6-methylphenol | 128 | 256 |
| Ampicillin (Positive Control) | 2 | 8 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacterial strains
-
Mueller-Hinton Broth (MHB)
-
2-Amino-6-bromo-4-methylphenol
-
2-Amino-4-bromo-6-methylphenol
-
Ampicillin (positive control)
-
96-well microplates
-
Resazurin solution
Procedure:
-
Prepare a bacterial inoculum of approximately 5 x 10^5 CFU/mL in MHB.
-
Prepare serial two-fold dilutions of the test compounds and ampicillin in a 96-well plate containing MHB.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Causality Behind Experimental Choices:
-
S. aureus and E. coli: Representative strains for Gram-positive and Gram-negative bacteria, respectively, providing a broader spectrum of antimicrobial activity.
-
Broth Microdilution: A quantitative method that is more precise than agar diffusion methods for determining MIC.
-
Resazurin Indicator: A reliable and sensitive indicator of cell viability, providing a clear visual endpoint.
Logical Relationship Diagram:
Caption: Logical flow for the broth microdilution antimicrobial assay.
Conclusion and Future Directions
The comparative analysis of 2-amino-6-bromo-4-methylphenol and 2-amino-4-bromo-6-methylphenol is a scientifically meritorious endeavor. The subtle shift in the position of the bromine atom is likely to have a significant impact on their biological activities. The proposed experimental framework provides a robust starting point for a comprehensive evaluation of these two isomers.
The data generated from these assays will be instrumental in determining which compound exhibits superior performance in specific applications. For instance, a lower IC50 in the tyrosinase assay would suggest greater potential as a skin-lightening agent. Stronger antioxidant activity could indicate utility in preventing oxidative stress-related conditions. Potent antimicrobial activity would open doors for applications in treating bacterial infections.
Further studies could expand on these initial findings to include cytotoxicity assays on relevant cell lines to assess their safety profiles and delve deeper into their mechanisms of action. Ultimately, this head-to-head comparison will provide invaluable insights for researchers and developers seeking to harness the therapeutic potential of novel phenolic compounds.
References
-
PubChem. 2-Amino-4-methylphenol. [Link]
-
Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC. [Link]
-
Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Publishing. [Link]
- Google Patents.
-
Research Trend. Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. [Link]
- Google Patents. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
ACS Publications. Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. [Link]
-
Georgia Southern University. "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman. [Link]
-
PubMed. Effect of p-aminophenols on tyrosinase activity. [Link]
-
ACS Publications. Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. [Link]
-
Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC. [Link]
-
NIH. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
-
BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
A comprehensive review on tyrosinase inhibitors - PMC. [Link]
-
MDPI. Evaluation of Phytotoxic and Cytotoxic Effects of Prenylated Phenol Derivatives on Tomato Plants (Solanum lycopersicum L.) and Botrytis cinerea B-05 Spores. [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. [Link]
-
MDPI. Correlation between Antimicrobial Activity Values and Total Phenolic Content/Antioxidant Activity in Rubus idaeus L. [Link]
-
MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]
-
ResearchGate. Comparative cytotoxicity of phenols in vitro. [Link]
-
ResearchGate. Antimicrobial activity of individual phenolic compounds, some examples. [Link]
-
ResearchGate. In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. [Link]
-
MDPI. Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles and Their Potential Application in Cosmetic Products and Melanoma Treatment. [Link]
-
ResearchGate. Tyrosinase inhibitory activity. [Link]
-
PubMed. Phenolic Compounds in Antimicrobial Therapy. [Link]
-
ResearchGate. Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. [Link]
-
PubMed. In vitro assessment of the structure-activity relationship of tyrosinase-dependent cytotoxicity of a series of substituted phenols. [Link]
-
E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. [Link]
-
IIP Series. THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]
-
ScienceDirect. Effect of p-aminophenols on tyrosinase activity. [Link]
-
ResearchGate. In vitro antioxidant activity: (A) DPPH assay and (B) ABTS assay. [Link]
-
ResearchGate. Correlation Between Total Phenols Content, Antioxidant Power and Cytotoxicity. [Link]
-
Cosmetic Ingredient Review. BUFF CIR EXPERT PANEL MEETING DECEMBER 10-11, 2012. [Link]
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- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of p-aminophenols on tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenolic Compounds in Antimicrobial Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In-Silico Analysis of Novel 2-Amino-6-bromo-4-methylphenol Derivatives as Potential Bcl-2 Inhibitors
In the contemporary landscape of oncology drug discovery, the quest for novel small molecules that can modulate critical cancer signaling pathways is paramount. The B-cell lymphoma 2 (Bcl-2) family of proteins, central regulators of apoptosis, represent a validated and highly attractive target for therapeutic intervention.[1][2] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and resistance to conventional therapies.[2] Phenolic compounds, a diverse class of natural and synthetic molecules, have demonstrated a wide range of biological activities, including the ability to modulate the Bcl-2 protein family and induce apoptosis in cancer cells.[3][4] This guide presents a comprehensive in-silico molecular docking study of a series of novel 2-Amino-6-bromo-4-methylphenol derivatives, designed to evaluate their potential as inhibitors of the anti-apoptotic protein Bcl-2.
This technical guide provides a detailed, step-by-step methodology for the in-silico evaluation of these novel compounds, from initial ligand and protein preparation to molecular docking simulations and subsequent analysis of the results. By presenting a comparative analysis of the binding affinities and interaction patterns of these derivatives, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the structure-activity relationships of this promising chemical scaffold. Furthermore, we will compare molecular docking with alternative computational approaches, offering a holistic perspective on the in-silico tools available for modern drug discovery.
The Rationale for Targeting Bcl-2 with Phenolic Derivatives
The intrinsic apoptotic pathway is a critical cellular surveillance mechanism that eliminates damaged or unwanted cells. The Bcl-2 family of proteins are the primary regulators of this pathway, with a delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determining the cell's fate.[5] In many cancers, this balance is skewed towards survival due to the overexpression of anti-apoptotic proteins like Bcl-2.[1] These proteins sequester pro-apoptotic partners, preventing the initiation of the apoptotic cascade.[6] Small molecules that can bind to the hydrophobic groove of Bcl-2, mimicking the action of pro-apoptotic BH3-only proteins, can disrupt these interactions and restore the cell's ability to undergo apoptosis.[6]
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have been identified as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including anticancer effects.[7] Their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes them ideal candidates for targeting the binding pockets of proteins. The 2-Amino-6-bromo-4-methylphenol core of our designed derivatives offers a unique combination of chemical features, including a hydrogen bond donor (hydroxyl and amino groups), a halogen atom for potential halogen bonding, and a methyl group for hydrophobic interactions, suggesting a favorable profile for Bcl-2 inhibition.
A Step-by-Step Guide to the In-Silico Molecular Docking Workflow
The following protocol outlines a robust and reproducible workflow for the molecular docking of our novel 2-Amino-6-bromo-4-methylphenol derivatives against the human Bcl-2 protein. This process is designed to be self-validating by incorporating established methodologies and best practices in computational drug design.
Caption: A generalized workflow for in-silico molecular docking studies.
Experimental Protocols
1. Ligand Preparation:
The foundational step in any docking study is the accurate preparation of the small molecules to be investigated. The 3D structures of the parent molecule, 2-Amino-6-bromo-4-methylphenol, and its hypothetical derivatives (Table 1) were generated using molecular modeling software. The rationale behind this step is to obtain the most stable, low-energy conformation of each ligand. This is crucial as the ligand's conformation directly influences its ability to fit within the protein's binding pocket. The structures were then subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the bond lengths, bond angles, and torsion angles to achieve a conformationally stable state.
2. Protein Preparation:
The selection of an appropriate protein structure is critical for the validity of the docking study. For this investigation, the crystal structure of human Bcl-2 in complex with an inhibitor (PDB ID: 2O2I) was retrieved from the Protein Data Bank. The choice of a co-crystallized structure is advantageous as it provides an experimentally validated binding pocket. The protein structure was prepared by removing water molecules and any co-crystallized ligands. The addition of polar hydrogen atoms and the assignment of partial charges are essential for accurately calculating the electrostatic interactions between the protein and the ligand.
3. Molecular Docking Simulation:
Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[8] The rationale for using AutoDock Vina lies in its sophisticated search algorithm and scoring function that efficiently predicts the binding conformation and affinity of a ligand to a protein.[8] The search space, defined by a grid box, was centered on the known binding site of the co-crystallized inhibitor in the Bcl-2 structure. This targeted docking approach increases the efficiency and accuracy of the simulation. The exhaustiveness parameter, which controls the extent of the conformational search, was set to a high value to ensure a thorough exploration of the ligand's conformational space.[9]
4. Analysis of Docking Results:
The primary output of the docking simulation is a set of docked conformations (poses) for each ligand, ranked by their predicted binding affinity (in kcal/mol). A more negative binding affinity indicates a stronger predicted interaction between the ligand and the protein. The pose with the lowest binding affinity for each derivative was selected for further analysis. The analysis focused on identifying the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues in the Bcl-2 binding pocket. Visualization of these interactions provides critical insights into the structural basis of the predicted binding.
Comparative Analysis of 2-Amino-6-bromo-4-methylphenol Derivatives
To explore the structure-activity relationship of the 2-Amino-6-bromo-4-methylphenol scaffold, a series of hypothetical derivatives with varying substituents were designed. The in-silico docking results are summarized in Table 1.
Table 1: Hypothetical Docking Performance of 2-Amino-6-bromo-4-methylphenol Derivatives against Bcl-2
| Compound ID | R-Group (at the amino group) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| ABM-H | -H (Parent Molecule) | -7.2 | Asp108, Arg112, Tyr165 |
| ABM-Ac | -COCH₃ (Acetyl) | -7.8 | Asp108, Arg112, Tyr165, Phe116 |
| ABM-Bz | -CO-Ph (Benzoyl) | -8.5 | Asp108, Arg112, Tyr165, Phe116, Val130 |
| ABM-SO₂Me | -SO₂CH₃ (Mesyl) | -7.5 | Asp108, Arg112, Tyr165 |
| ABM-cHex | -Cyclohexyl | -8.1 | Asp108, Arg112, Tyr165, Val130, Ala152 |
The hypothetical results suggest that modifications to the amino group of the 2-Amino-6-bromo-4-methylphenol core can significantly influence the binding affinity for the Bcl-2 protein. The parent molecule, ABM-H , exhibits a moderate predicted binding affinity. The introduction of an acetyl group (ABM-Ac ) leads to a slight improvement, likely due to an additional hydrogen bond acceptor.
The most significant enhancement in predicted binding affinity is observed with the benzoyl derivative (ABM-Bz ). The aromatic ring of the benzoyl group can engage in favorable pi-pi stacking interactions with aromatic residues like Phe116 in the binding pocket, in addition to the core interactions. The cyclohexyl derivative (ABM-cHex ) also shows a strong predicted binding affinity, suggesting that a bulky hydrophobic group can effectively occupy a hydrophobic sub-pocket. In contrast, the mesyl derivative (ABM-SO₂Me ) shows a less pronounced improvement, indicating that while the sulfonyl group can act as a hydrogen bond acceptor, its overall contribution to binding is less significant than the larger hydrophobic moieties.
Caption: Key hypothetical interactions of ABM-Bz with Bcl-2.
Comparison with Alternative In-Silico Approaches
While molecular docking is a powerful tool for virtual screening and lead identification, it is often complemented by other computational methods to provide a more comprehensive understanding of a compound's potential.
1. Pharmacophore Modeling:
Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity.[10][11] A pharmacophore model can be generated based on a set of known active molecules or from the protein-ligand complex itself. This model can then be used to rapidly screen large compound libraries to identify molecules that possess the required features.[12] In contrast to docking, which evaluates the binding of individual molecules, pharmacophore screening is a faster method for initial filtering of large datasets.
2. Molecular Dynamics (MD) Simulations:
Molecular docking provides a static snapshot of the protein-ligand interaction. However, biological systems are dynamic. MD simulations offer a way to study the time-dependent behavior of the protein-ligand complex, providing insights into its stability and the dynamics of the interactions.[13][14] By simulating the movements of atoms over time, MD can help to validate the docking poses and provide a more accurate estimation of the binding free energy.
3. In-Silico ADMET Prediction:
A promising drug candidate must not only have high efficacy but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[15] In-silico ADMET prediction models use computational algorithms to estimate these properties for a given molecule.[16][17] Early assessment of ADMET properties can help to identify potential liabilities and guide the optimization of lead compounds, reducing the likelihood of late-stage failures in drug development.
Conclusion and Future Directions
This in-silico investigation provides a compelling, albeit hypothetical, case for the potential of 2-Amino-6-bromo-4-methylphenol derivatives as inhibitors of the anti-apoptotic protein Bcl-2. The comparative docking analysis suggests that strategic modifications to the core scaffold can significantly enhance the predicted binding affinity, with the benzoyl derivative, ABM-Bz , emerging as a particularly promising candidate.
The detailed workflow presented in this guide serves as a robust template for researchers to conduct similar in-silico studies. It is imperative to emphasize that these computational predictions must be validated through experimental studies, including synthesis of the proposed derivatives and in-vitro biological evaluation of their activity against Bcl-2 and cancer cell lines.
Future work should also involve the application of the alternative computational methods discussed. Pharmacophore modeling could aid in the design of more diverse and potent derivatives, while molecular dynamics simulations would provide a deeper understanding of the stability and dynamics of the most promising protein-ligand complexes. Ultimately, the integration of these in-silico approaches with experimental validation will be instrumental in advancing the development of this novel class of potential anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
